molecular formula C12H15FO2 B8728132 2-fluoro-4-pentylBenzoic acid CAS No. 123843-53-8

2-fluoro-4-pentylBenzoic acid

Cat. No. B8728132
M. Wt: 210.24 g/mol
InChI Key: MBKLYSRTBPOBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-4-pentylBenzoic acid is a useful research compound. Its molecular formula is C12H15FO2 and its molecular weight is 210.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-4-pentylBenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-4-pentylBenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

123843-53-8

Product Name

2-fluoro-4-pentylBenzoic acid

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-fluoro-4-pentylbenzoic acid

InChI

InChI=1S/C12H15FO2/c1-2-3-4-5-9-6-7-10(12(14)15)11(13)8-9/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

MBKLYSRTBPOBGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of concentrated sulphuric acid (150 ml) and water (150 ml) was added dropwise to a stirred solution of compound 21 (15.0 g, 0.078 mol) in glacial acetic acid (300 ml). The stirred mixture was heated under reflux for 48 h, cooled in a refrigerator overnight and the product was filtered off. The product was dissolved in ether, extracted into 10% sodium hydroxide, which was then acidified with 36% hydrochloric acid, washed with ether (twice), and the combined ethereal phases were washed with water and dried (MgSO4). The solvent was removed in vacuo to give a brown crystalline solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
compound 21
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Extracted from reaction SMILES
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reactant
Reaction Step One
Name
CCCCCc1ccc(C#N)c(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
Reaction Step One

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